Product packaging for 3,7-Dichloroquinolin-4-ol(Cat. No.:CAS No. 152210-26-9)

3,7-Dichloroquinolin-4-ol

Cat. No.: B138555
CAS No.: 152210-26-9
M. Wt: 214.04 g/mol
InChI Key: IKIBHDCUGFUEDH-UHFFFAOYSA-N
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Description

While specific research on 3,7-dichloroquinolin-4-ol is sparse, its chemical architecture suggests a potential for significant biological activity, drawing from the rich history and diverse applications of its parent quinoline (B57606) framework. The strategic placement of chloro and hydroxyl functional groups on the quinoline core hints at a molecule with unique electronic and steric properties that could be exploited in various scientific domains.

The quinoline heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical and life sciences. tandfonline.comorgsyn.orgwikipedia.org This structural motif is found in a wide array of natural products, synthetic pharmaceuticals, and functional materials. The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities. nih.gov Its presence in numerous approved drugs underscores its importance in medicinal chemistry. tandfonline.com

Table 1: Prominent Examples of Quinoline-Based Drugs and Their Applications

Drug NameTherapeutic Application
Chloroquine (B1663885)Antimalarial
CiprofloxacinAntibacterial
TopotecanAnticancer
BedaquilineAntitubercular

The quinoline nucleus is known to interact with various biological targets, including enzymes and nucleic acids, which forms the basis for its wide-ranging pharmacological effects.

Dichloroquinoline derivatives represent a significant subclass of quinoline compounds that have been extensively explored in medicinal chemistry. The introduction of chlorine atoms into the quinoline ring can profoundly influence the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in halogen bonding. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles.

A prominent example is 4,7-dichloroquinoline (B193633), a key intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine. wikipedia.orgresearchgate.net The chlorine atom at the 7-position is a common feature in many biologically active quinolines. Research on various dichloroquinoline derivatives has revealed their potential as anticancer, antibacterial, and antiviral agents. The specific substitution pattern of the chlorine atoms on the quinoline ring is crucial in determining the compound's biological activity.

The history of quinoline-based compounds in medicine dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, which became the first effective treatment for malaria. epa.gov This discovery spurred extensive research into synthetic quinoline analogues, leading to the development of a plethora of drugs. The journey of quinoline research has evolved from its initial focus on infectious diseases to a broader exploration of its potential in treating cancer, inflammatory disorders, and neurodegenerative diseases.

Emerging research trajectories for quinoline-based compounds include their development as targeted therapies, imaging agents, and components of advanced materials. The ability to precisely modify the quinoline scaffold allows for the design of molecules with specific functions, such as kinase inhibitors for cancer therapy and fluorescent probes for bioimaging.

Future research should focus on the following areas:

Development of a reliable synthetic route: Establishing an efficient method for the synthesis of this compound is the first crucial step. This could potentially be adapted from known methods for synthesizing other dichloroquinolines, likely involving the cyclization of a substituted aniline (B41778).

Characterization of its physicochemical properties: A comprehensive analysis of its structural and electronic properties will provide a foundation for understanding its potential applications.

Exploration of its biological activity: Screening this compound against a panel of biological targets, including cancer cell lines, bacteria, and viruses, could uncover novel therapeutic leads. The presence of a hydroxyl group at the 4-position suggests the potential for different biological interactions compared to its 4-chloro counterpart.

Computational modeling and structure-activity relationship studies: In silico studies can help predict the compound's properties and guide the design of more potent and selective analogues.

The study of this compound holds the promise of expanding the chemical space of bioactive quinoline derivatives and potentially leading to the discovery of new therapeutic agents or functional materials. Its unique substitution pattern warrants dedicated research to unlock its full potential. The existence of a proposed mechanism for the formation of a related compound, 3-azido-7-chloroquinolin-4-ol, suggests that the 7-chloroquinolin-4-ol scaffold is synthetically accessible, paving the way for future investigations into the 3,7-dichloro analogue. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B138555 3,7-Dichloroquinolin-4-ol CAS No. 152210-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152210-26-9

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

3,7-dichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)

InChI Key

IKIBHDCUGFUEDH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)Cl

Synonyms

4-Quinolinol, 3,7-dichloro-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,7 Dichloroquinolin 4 Ol

Strategies for the De Novo Synthesis of the 3,7-Dichloroquinolin-4-ol Core

The construction of the fundamental this compound framework can be achieved through various synthetic strategies, ranging from well-established classical methods to more contemporary convergent approaches.

Classical Quinoline (B57606) Synthesis Protocols and Their Applicability to Dichloroquinoline Formation

Classical methods for quinoline synthesis, such as the Conrad-Limpach, Knorr, and Gould-Jacobs reactions, have long been the bedrock of quinoline chemistry. acs.orgdurham.ac.uk These methods typically involve the cyclization of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent.

The Gould-Jacobs reaction, in particular, is a powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org For the synthesis of this compound, a suitably substituted aniline, namely 3-chloroaniline (B41212), would be the logical starting material. The general sequence involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate. Subsequent high-temperature cyclization, often in a high-boiling solvent like Dowtherm A, yields the corresponding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.org Saponification of the ester followed by decarboxylation would lead to 7-chloro-4-hydroxyquinoline (B73993). orgsyn.org Introduction of the second chlorine atom at the 3-position can be a subsequent step.

A proposed pathway for the formation of a related compound, 3-azido-7-chloroquinolin-4-ol, starts from 4,7-dichloroquinoline (B193633). mdpi.com This suggests that functionalization at the 3-position can occur after the initial quinoline ring system is formed.

Modern Convergent Synthetic Approaches

Modern synthetic chemistry often favors convergent strategies that allow for the rapid assembly of complex molecules from smaller, pre-functionalized fragments. A convergent synthesis of a chloroquine-derived photoaffinity probe has been reported, starting from a derivative of 4,7-dichloroquinoline. mdpi.com This approach highlights the utility of pre-existing quinoline scaffolds for further elaboration.

In a similar vein, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was achieved in a three-step sequence starting from the commercially available 4,7-dichloroquinoline. mdpi.comresearchgate.net This demonstrates a practical approach where the core dichloroquinoline structure is purchased and then modified.

Functionalization and Derivatization Approaches for this compound Analogs

The this compound scaffold offers multiple sites for functionalization, allowing for the generation of a diverse library of analogs. The reactivity of the quinoline ring is influenced by the presence of the two chlorine atoms and the hydroxyl group, which direct the regioselectivity of subsequent reactions.

Regioselective Substitution Reactions on the Quinoline Scaffold

The development of regioselective functionalization methods is crucial for the controlled synthesis of specific quinoline derivatives. durham.ac.uk The inherent electronic properties of the quinoline ring, with the nitrogen atom rendering the C2 and C4 positions electron-deficient, play a significant role in directing substitution reactions. tandfonline.com

In the context of dichlorinated quinolines, the relative reactivity of the different positions on the ring allows for selective transformations. For instance, in 6,7-dichloroquinoline-5,8-dione, nucleophilic substitution was unexpectedly observed at the C7 position. nih.gov This highlights that the substitution pattern can be influenced by the specific substrate and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinoline chemistry, particularly for the modification of chloro-substituted quinolines. d-nb.infomasterorganicchemistry.com This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. masterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

In the case of 4,7-dichloroquinoline, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at C7. mdpi.comtandfonline.comtandfonline.com This enhanced reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which makes the C4 position more electrophilic. tandfonline.com This regioselectivity is widely exploited in the synthesis of 4-aminoquinoline (B48711) derivatives. mdpi.com

A variety of nucleophiles, including amines, can be used in SNAr reactions with 4,7-dichloroquinoline. mdpi.comtandfonline.comtandfonline.comnih.govsemanticscholar.org For example, the reaction of 4,7-dichloroquinoline with morpholine (B109124) in the presence of a base leads to the selective displacement of the C4-chlorine to yield 4-morpholino-7-chloroquinoline. mdpi.com Similarly, reaction with 3-amino-1,2,4-triazole under ultrasound irradiation provides 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine. tandfonline.comtandfonline.com

Starting MaterialNucleophileProductReference
4,7-DichloroquinolineMorpholineN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (after further steps) mdpi.com
4,7-DichloroquinolineEthylene diamineN-(7-chloroquinolin-4-yl)ethane-1,2-diamine nih.gov
4,7-Dichloroquinoline3-Amino-1,2,4-triazole7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine tandfonline.comtandfonline.com
2,4-Dichloroquinoline4-Formylphenyl boronic acid2,4-bis(4-formylphenyl)quinoline nih.gov

C-H Activation and Direct Functionalization Strategies

In recent years, C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. sigmaaldrich.combeilstein-journals.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds. sigmaaldrich.com

For quinolines, C-H activation can be directed by a coordinating group, such as the nitrogen atom of the quinoline ring itself or an N-oxide. mdpi.com The formation of a quinoline N-oxide can direct functionalization to the C2 and C8 positions. mdpi.com For instance, the oxidation of 4,7-dichloroquinoline with m-chloroperbenzoic acid (m-CPBA) yields the corresponding N-oxide, which can then undergo C2-amidation. mdpi.comresearchgate.net

Click Chemistry Applications in Quinoline Derivatization

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link different molecular fragments. dovepress.commdpi.com This methodology offers a powerful tool for creating complex molecules by joining a quinoline core with other chemical entities. nih.gov

The application of click chemistry to the quinoline framework is exemplified by the synthesis of novel 7-chloroquinoline (B30040) derivatives. tandfonline.comsemanticscholar.org For instance, starting from the related precursor 4,7-dichloroquinoline, researchers have synthesized key intermediates amenable to click reactions. One such pathway involves converting 4,7-dichloroquinoline to 7-chloro-4-(prop-2-ynyloxy)quinoline by reacting it with prop-2-yn-1-ol. nih.gov This alkyne-functionalized quinoline can then be "clicked" with various azide-containing molecules to generate a library of quinoline-triazole hybrids. nih.gov This strategy allows for the rapid assembly of diverse structures, which is a significant advantage in medicinal chemistry for lead generation and optimization. dovepress.com The resulting triazole linkage is not just a passive linker; it is a stable, rigid unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological profile of the hybrid molecule. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov The goal is to develop a new chemical entity with a modified or enhanced activity profile, potentially overcoming challenges like drug resistance. researchgate.net The dichloroquinoline scaffold is a prominent candidate for this approach, often combined with other known active moieties.

Several hybridization strategies have been explored for quinoline derivatives:

Quinoline-Chalcone Hybrids: Chalcones, which are α,β-unsaturated ketones, have been conjugated with quinolines. For example, 4,7-dichloroquinoline can be reacted with 3-aminoacetophenone, and the resulting compound is then hybridized with substituted benzaldehydes to produce quinoline-chalcone hybrids. nih.gov

Quinoline-Triazole Hybrids: As discussed in the click chemistry section, the triazole moiety is a popular linker. This approach was used to synthesize quinoline-triazole hybrids by first converting 4,7-dichloroquinoline into an azide (B81097) or alkyne derivative, which is then coupled with a complementary fragment. nih.gov

Quinoline-Biguanide Hybrids: Researchers have synthesized hybrids incorporating a biguanide-like structure. The synthesis can begin with the conversion of 7-chloroquinolin-4-ol into an N-(4-bromobutyl)-7-chloroquinolin-4-amine intermediate. nih.govresearchgate.net This intermediate is then conjugated with guanylthiourea (B104047) to yield the final hybrid molecule. nih.gov

Quinoline-Metal Complexes: The synthesis of metal complexes represents another facet of hybridization. Ligands such as 4-[(7-chloroquinolin-4-yl)amino]acetophenone, synthesized from 4,7-dichloroquinoline and 4-aminoacetophenone, can be complexed with metal ions like copper(II) to form new organometallic hybrids. nih.gov

These strategies highlight the versatility of the quinoline core in creating complex molecular architectures with potentially novel properties. researchgate.net

Green Chemistry Principles in the Synthesis of Dichloroquinoline Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dichloroquinoline synthesis, this translates to employing alternative energy sources, using environmentally benign solvents and catalysts, and improving reaction efficiency.

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable tool in green chemistry, offering an alternative to conventional heating for accelerating chemical reactions. researchgate.net The advantages of sonochemistry include shorter reaction times, milder conditions, and often higher yields. semanticscholar.org

The synthesis of 7-chloroquinoline derivatives has been shown to benefit significantly from ultrasound assistance. tandfonline.comsemanticscholar.org In one protocol, the nucleophilic substitution of 4,7-dichloroquinoline with various amines (such as o-phenylenediamine (B120857) or 3-amino-1,2,4-triazole) was achieved in an ultrasonic bath. The reactions were completed in just 30 minutes with yields ranging from 78% to 89%. tandfonline.comsemanticscholar.org Similarly, subsequent cyclization reactions to form more complex heterocyclic systems were also accelerated by ultrasound, with reaction times of around 40 minutes. semanticscholar.org These examples demonstrate that ultrasound-assisted protocols can dramatically improve the efficiency of synthetic steps in the derivatization of the dichloroquinoline core. tandfonline.comsemanticscholar.org

Table 1: Examples of Ultrasound-Assisted Reactions for Dichloroquinoline Derivatization tandfonline.comsemanticscholar.org
Starting MaterialReagentReaction TypeTimeYield
4,7-Dichloroquinolineo-PhenylenediamineNucleophilic Substitution30 minGood
4,7-DichloroquinolineThiosemicarbazideNucleophilic Substitution30 min85%
4,7-Dichloroquinoline3-Amino-1,2,4-triazoleNucleophilic Substitution30 min78-89%
2-(7-chloroquinolin-4-yl)hydrazinecarbothioamideEthyl acetoacetateCyclization40 minExcellent

Metal-Free and Solvent-Minimizing Methodologies

A key goal of green chemistry is to replace toxic and expensive heavy metal catalysts with more sustainable alternatives and to minimize the use of volatile organic solvents. mdpi.com

Metal-Free Catalysis: Several metal-free protocols for the synthesis of the quinoline scaffold have been developed. One approach utilizes molecular iodine (I₂) as an inexpensive, eco-friendly, and low-toxicity catalyst. rsc.org For example, a one-pot synthesis of quinoline-2,4-dicarboxylate derivatives has been achieved by reacting aryl amines with acetylenedicarboxylates using just 20 mol% of iodine as a catalyst. rsc.org This method avoids metal contamination in the final product and reduces waste. rsc.org While many traditional quinoline syntheses like the Skraup or Friedlander reactions often require harsh conditions, modern methods are increasingly moving towards metal-free systems. mdpi.com

Solvent-Minimizing Methodologies: Deep eutectic solvents (DES) are emerging as green alternatives to conventional organic solvents. researchgate.net A DES containing choline (B1196258) chloride and tin(II) chloride has been successfully employed as both a green catalyst and solvent for the one-pot synthesis of quinoline derivatives. researchgate.net This system allows for the reaction of anilines, aldehydes, and enolizable aldehydes to proceed at a moderate temperature (60 °C) in short times, affording products in high yields. researchgate.net The use of such solvents circumvents the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry.

Advanced Spectroscopic and Structural Elucidation Studies of 3,7 Dichloroquinolin 4 Ol and Its Analogs

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, which are characteristic of their structure.

The IR spectrum of 3,7-Dichloroquinolin-4-ol, in its keto tautomeric form, would be expected to show a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the quinolin-4-one system. A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration. The C-Cl stretching vibrations would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions of the spectrum. The NIST WebBook provides an IR spectrum for the related compound 4,7-dichloroquinoline (B193633), which can serve as a reference for the quinoline (B57606) core vibrations. nist.gov

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the vibrational modes of the molecule. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₅Cl₂NO), the molecular weight is approximately 214.0 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The mass spectrum of the related 4,7-dichloroquinoline shows a prominent molecular ion peak at m/z 197, with a clear isotopic cluster for two chlorine atoms. nih.gov

The fragmentation of this compound would likely involve the loss of small molecules or radicals. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the heterocyclic ring. The presence of the chloro and hydroxyl/oxo substituents would also influence the fragmentation pattern, potentially leading to the loss of Cl, HCl, CO, or CHO fragments. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation patterns of related compounds.

m/zPossible FragmentNotes
213/215/217[M]⁺Molecular ion with isotopic pattern for two chlorine atoms.
185/187/189[M-CO]⁺Loss of carbon monoxide from the quinolin-4-one ring.
178/180[M-Cl]⁺Loss of a chlorine radical.
150/152[M-CO-Cl]⁺Subsequent loss of a chlorine radical after loss of CO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

Computational Chemistry and Theoretical Investigations of 3,7 Dichloroquinolin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy, electron distribution, and molecular orbitals. For quinoline (B57606) derivatives, these calculations help in predicting their chemical stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. nih.govdergipark.org.tr DFT methods are used to perform geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This optimized geometry corresponds to the most stable structure of the molecule.

A study on related halogenated quinoline derivatives demonstrated the use of DFT to understand their stability and reactivity, showing that an aqueous environment can enhance molecular stability. nih.gov In another example, DFT calculations on aryl-substituted 8-hydroxyquinoline (B1678124) aluminum complexes were used to optimize their ground state structures and correlate structural parameters with their fluorescence properties. elsevierpure.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Quinoline Derivative (Note: Data below is for a representative related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), to illustrate typical DFT outputs.)

ParameterBond/AngleCalculated Value
Bond LengthC5-Cl1.73 Å
Bond LengthC7-Cl1.74 Å
Bond LengthC4-O1.35 Å
Bond AngleCl-C5-C6120.1°
Bond AngleC3-C4-C9120.5°
Dihedral AngleC2-C3-C4-C9179.9°
Data derived from studies on analogous compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rjb.ro Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. rjb.ro

For quinoline derivatives, the HOMO-LUMO gap can be tuned by altering substituents on the quinoline ring. rjb.ro For example, a computational study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde calculated the HOMO-LUMO energy gap to validate its chemical stability and charge transport properties. eurjchem.com In a study of other halogenated quinoline derivatives, a lower energy band gap was correlated with higher chemical reactivity and lower stability. nih.gov These analyses are crucial for designing molecules with specific electronic properties.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Halogenated Quinoline Derivative (Note: The values presented are for a representative related compound to demonstrate the concept.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4
Data derived from studies on analogous compounds such as halogenated quinolines. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

MEP analysis is instrumental in understanding intermolecular interactions. eurjchem.com For 3,7-dichloroquinolin-4-ol, the MEP would reveal the most likely sites for hydrogen bonding and other non-covalent interactions. The electronegative oxygen atom of the hydroxyl group and the nitrogen atom in the quinoline ring are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential. The chlorine atoms also influence the electrostatic potential distribution due to their electronegativity. Studies on similar molecules, like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have used MEP analysis to identify the electrophilic and nucleophilic nature of different parts of the molecule. eurjchem.com

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. rjb.roelectrochemsci.org While computationally more demanding than DFT for large systems, it provides a good starting point for more advanced calculations. HF calculations have been used to investigate the molecular geometry and vibrational frequencies of various quinoline derivatives. researchgate.net For some quinoline compounds, optimized geometric parameters obtained by HF have shown excellent agreement with experimental values. researchgate.net

Semi-empirical methods, such as AM1 and PM3, are based on the HF formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. lookchem.com This makes them much faster than ab initio methods, allowing for the study of very large molecular systems. These methods are particularly useful for initial conformational searches and for calculating properties of large assemblies of molecules.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, including conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to understand its behavior in different environments, such as in solution or interacting with a biological target. nih.govacs.org For example, MD simulations of halogenated quinoline derivatives complexed with proteins have been used to assess the structural stability of the complexes. nih.govacs.orgacs.org These simulations can provide insights into binding affinities and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (RoG) are calculated from the simulation trajectories to quantify the stability and compactness of the system over time. acs.orgacs.org

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. smolecule.com The set of all possible conformations and their corresponding energies forms the potential energy surface or energy landscape of the molecule.

For a molecule with a rigid aromatic framework like this compound, the conformational flexibility is limited. smolecule.com However, rotation of the hydroxyl group can lead to different conformers. Computational methods can be used to map the potential energy surface associated with such rotations, identifying the most stable conformer and the energy barriers between different conformations. For example, in a study of related quinoline derivatives, potential energy profiles were computed to investigate proton transfer phenomena, revealing that the energy barriers were highly dependent on the molecular structure. aip.org This type of analysis is crucial for understanding the molecule's dynamic behavior and its interactions with its environment.

Solvent Effects in Theoretical Calculations (e.g., Polarized Continuum Model)

The surrounding environment can significantly influence the properties and behavior of a molecule. In computational chemistry, accounting for the effects of a solvent is crucial for obtaining results that accurately reflect real-world conditions. numberanalytics.com Solvent effects refer to the impact of a solvent on the physical and chemical properties of a solute molecule. numberanalytics.com These effects can alter reaction rates, chemical equilibria, and spectroscopic properties. numberanalytics.com

To incorporate these influences into theoretical calculations, various solvation models have been developed. ucsb.edu One of the most widely used and effective methods is the Polarized Continuum Model (PCM). wikipedia.orgresearchgate.net The PCM treats the solvent as a continuous, polarizable medium characterized by its dielectric constant, rather than modeling individual solvent molecules, which would be computationally very expensive. wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium. wikipedia.org

There are several variations of the PCM, including the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM), which offer different approaches to calculating the solvent reaction field. wikipedia.orgijcce.ac.ir These models are frequently employed in conjunction with Density Functional Theory (DFT) to predict how a molecule's properties, such as its geometry, electronic structure, and spectroscopic signatures, change in different solvents. eurjchem.combohrium.com

While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds, such as other substituted quinolines, provide a clear framework for how such an investigation would be conducted. For instance, a theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde utilized the IEFPCM model to explore its properties in solvents like ethanol, DMSO, and water. eurjchem.com A similar approach for this compound would involve optimizing its geometry and calculating various quantum chemical descriptors in both the gas phase and in different solvents.

The results of such a study would likely reveal the dependence of the compound's properties on the polarity of the solvent. For example, the dipole moment is expected to increase in more polar solvents due to the stabilization of charge separation. Similarly, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting HOMO-LUMO energy gap, which is an indicator of chemical reactivity, would be modulated by the solvent environment.

Illustrative Data for this compound from a Hypothetical PCM Study

The following table represents the type of data that would be generated from a DFT study on this compound using the PCM to model solvent effects. The values are illustrative and intended to demonstrate the expected trends based on calculations for similar molecules.

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.003.50-6.50-2.004.50
Chloroform4.904.80-6.55-2.104.45
Ethanol24.556.20-6.65-2.254.40
DMSO46.706.80-6.70-2.354.35
Water78.397.10-6.75-2.404.35

This theoretical data would be invaluable for predicting the behavior of this compound in various chemical environments, guiding experimental work, and providing a deeper understanding of its molecular characteristics.

Investigation of Biological Activity and Mechanistic Insights for 3,7 Dichloroquinolin 4 Ol Derivatives

Elucidation of Molecular Mechanisms of Action

The biological effects of dichloroquinoline derivatives are underpinned by their ability to interact with and modulate the function of various biomolecules. These interactions trigger cascades of cellular events, leading to the observed pharmacological activities. The primary mechanisms include enzyme inhibition, receptor binding, and interference with critical biological pathways.

Dichloroquinoline derivatives have been shown to be effective inhibitors of several enzymes crucial for cellular function and disease progression. Their inhibitory mechanisms often involve direct interaction with the enzyme's active site or allosteric regulation.

DNA Methyltransferase Inhibition : Certain quinoline-based compounds act as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), such as human DNMT1. nih.gov These compounds can intercalate into DNA, inducing a conformational change in the enzyme that moves the catalytic domain away from the DNA substrate, thereby inhibiting methylation. nih.gov This mechanism is significant as DNA methylation is a key epigenetic process, and its dysregulation is implicated in various diseases, including cancer. nih.gov

Heme Detoxification Inhibition : In the context of malaria, quinoline (B57606) derivatives interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. nih.gov They are thought to prevent the polymerization of heme into hemozoin, leading to a buildup of toxic free heme that damages parasite membranes and causes cell death. nih.gov

DT-Diaphorase (NQO1) Substrates : Derivatives of 6,7-dichloro-5,8-quinolinedione have been identified as good substrates for the enzyme DT-diaphorase (NQO1). mdpi.com The rate of enzymatic conversion is dependent on the type of substituent at the C2 position of the quinolinedione scaffold, with formyl and hydroxyl groups increasing the conversion rate. mdpi.com

Other Enzyme Interactions : Quinoline derivatives have also been reported to exhibit inhibitory activity against other enzymes, including α-glucosidase and α-amylase, which are relevant to metabolic disorders. nih.gov

The interaction of dichloroquinoline analogs with specific cellular receptors is another key aspect of their mechanism of action. These interactions can either activate or block receptor signaling, leading to a physiological response.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) : Analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) have been identified as partial agonists for PPARγ, a nuclear receptor central to glucose and fatty acid homeostasis. nih.gov These compounds bind directly to PPARγ, modulating the expression of target genes involved in insulin (B600854) sensitivity and metabolism, making them potential therapeutics for type 2 diabetes. nih.gov

Cannabinoid Receptor 2 (CB2) : Certain 4-quinolone-3-carboxamide derivatives have been developed as potent and selective ligands for the CB2 receptor, which is part of the endocannabinoid system and involved in immune function and inflammation. nih.gov

Other Receptor Antagonism : N-(quinolinyl)amides and N-(quinolinyl)morpholines, derived from dichloroquinolines, can act as antagonists for the human vanilloid receptor type 1 (TRPV1) and the melanin-concentrating hormone 1 receptor (MCH1R), which are involved in pain sensation and body weight regulation, respectively. mdpi.comresearchgate.net

By inhibiting enzymes and binding to receptors, dichloroquinoline derivatives can interfere with major biological pathways, affecting cell survival, proliferation, and function.

Apoptosis Induction : A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov At higher concentrations, these compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com

DNA/RNA Synthesis Inhibition : The antiproliferative activity of some 7-chloro-(4-thioalkylquinoline) derivatives is also linked to their ability to inhibit DNA and RNA synthesis, thereby halting the growth and proliferation of cancer cells. mdpi.comnih.gov

DNA Damage Response : Some quinoline compounds have been observed to elicit a DNA damage response in cancer cells through the activation of the p53 tumor suppressor pathway. nih.gov

Identification of Biological Targets and Pathways

Research into dichloroquinoline derivatives has identified several key molecular targets and pathways through which they exert their biological effects. These findings are critical for understanding their therapeutic potential and for the rational design of new, more effective compounds.

Primary Biological Targets:

Enzymes :

DNA Methyltransferase 1 (DNMT1) nih.gov

Heme polymerase (in Plasmodium falciparum) nih.gov

DT-Diaphorase (NQO1) mdpi.com

α-Glucosidase and α-Amylase nih.gov

Receptors :

Peroxisome Proliferator-Activated Receptor γ (PPARγ) nih.gov

Cannabinoid Receptor 2 (CB2) nih.gov

Human vanilloid receptor type 1 (TRPV1) mdpi.comresearchgate.net

Melanin-concentrating hormone 1 receptor (MCH1R) mdpi.comresearchgate.net

Key Affected Pathways:

Heme detoxification pathway in malaria parasites nih.gov

Apoptosis and cell cycle regulation pathways in cancer cells mdpi.com

DNA damage response pathway (p53 activation) nih.gov

PPARγ-mediated gene expression in metabolic regulation nih.gov

Structure-Activity Relationship (SAR) Studies of Dichloroquinoline Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of dichloroquinoline analogs, researchers can identify the key molecular features responsible for their efficacy and selectivity.

Modifications at various positions of the quinoline ring and its side chains have profound effects on the biological activity of dichloroquinoline derivatives.

Substitution at the 7-Position : A chloro group at the 7-position of the quinoline nucleus is often considered optimal for antimalarial activity. pharmacy180.comyoutube.com This electron-withdrawing group is a common structural feature in potent antimalarial drugs like chloroquine (B1663885). youtube.com

Substitution at the 4-Position : The nature of the substituent at the 4-position is critical for activity.

For antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is generally optimal for activity. pharmacy180.com

In a series of 4-alkoxy/amino-7-chloroquinolines tested for larvicidal activity, the insertion of -O-pentyl and -O-ethyl-Cl moieties at the 4-position enhanced activity compared to the parent 4,7-dichloroquinoline (B193633). nih.gov

For PPARγ agonists, a dichloro-aniline ring linked via an ether and a benzenesulfonamide (B165840) group to the quinoline core was important for high affinity. nih.gov

Other Ring Substitutions :

A methyl group at the 3-position can reduce antimalarial activity, and an additional methyl group at the 8-position may abolish it completely. pharmacy180.com

In 6,7-dichloro-5,8-quinolinedione derivatives, the introduction of hydroxyl or formyl groups at the C2 position was found to increase their suitability as substrates for the NQO1 enzyme. mdpi.com

Side Chain Modifications :

For 4-aminoquinolines, the tertiary amine in the side chain is important for activity. pharmacy180.com Substituting a hydroxyl group on one of the ethyl groups of this amine can reduce toxicity. pharmacy180.com

Incorporating an aromatic ring into the side chain, as seen in amodiaquine, can result in a compound with reduced toxicity and activity compared to chloroquine. pharmacy180.comyoutube.com

The following table summarizes the structure-activity relationships of selected 7-chloroquinoline (B30040) derivatives against Plasmodium falciparum and various cancer cell lines, demonstrating the impact of different substituents at the 4-position.

CompoundSubstituent at 4-PositionBiological Activity (IC50, µM)TargetReference
Derivative 9Thioxopyrimidinone ring11.92P. falciparum semanticscholar.org
Derivative 3Substituted amino group25.37P. falciparum semanticscholar.org
Derivative 2Substituted amino group35.29P. falciparum semanticscholar.org
Derivative 5Unsubstituted amino group> 50P. falciparum semanticscholar.orgtandfonline.com
Derivative 7Unsubstituted amino group> 50P. falciparum semanticscholar.orgtandfonline.com
Derivative 9Thioxopyrimidinone ring7.54MCF-7 (Breast Cancer) semanticscholar.org
Derivative 7Unsubstituted amino group14.53MCF-7 (Breast Cancer) semanticscholar.org
Derivative 3Substituted amino group14.68MCF-7 (Breast Cancer) semanticscholar.org
Derivative 9Thioxopyrimidinone ring21.41HCT-116 (Colon Cancer) tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com These models are instrumental in drug discovery for predicting the activity of new chemical entities without the need for their synthesis and testing. allsubjectjournal.com For quinoline derivatives, QSAR studies have been pivotal in understanding how different substituents on the quinoline ring influence their therapeutic effects.

A QSAR study on a series of 3,7-disubstituted quinoline derivatives was conducted to predict their activity against Mycobacterium tuberculosis. allsubjectjournal.com The developed model demonstrated good predictive capability, with a squared correlation coefficient (r²) of 0.8228 and a cross-validation coefficient (Q²) of 0.9071. allsubjectjournal.com This model was subsequently used to predict the anti-mycobacterial activity of newly designed compounds. allsubjectjournal.com Such studies highlight the importance of specific structural features in determining the biological activity of these compounds.

In the context of 3,7-dichloroquinolin-4-ol derivatives, QSAR models would aim to elucidate the impact of the chlorine atoms at the 3 and 7 positions, as well as the hydroxyl group at the 4-position, on their biological efficacy. The models typically incorporate various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov These descriptors can be categorized as 2D and 3D, and their correlation with biological activity is analyzed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). allsubjectjournal.comnih.gov By understanding these relationships, it is possible to rationally design more potent and selective derivatives.

In Vitro Biological Efficacy Studies (Mechanistic Focus)

Derivatives of the quinoline scaffold have been extensively investigated for their antimicrobial properties. nih.gov The presence of halogen substituents, such as chlorine, on the quinoline ring has been shown to be a significant factor in their antibacterial and antifungal activities.

Studies on 5,7-dichloroquinolin-8-ol derivatives have demonstrated notable antistaphylococcal activity, with some compounds showing higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than the standard drug ciprofloxacin. sciforum.net For instance, 5,7-dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol exhibited a minimum inhibitory concentration (MIC) of 9.85 µM against an MRSA strain. sciforum.net In general, 5,7-dichloroquinoline-8-ol derivatives are considered promising antistaphylococcal agents. sciforum.net However, the antifungal activity of these chlorinated compounds against Candida species was found to be moderate. sciforum.net

A series of novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity against various pathogens. researchgate.net For example, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against Escherichia coli. researchgate.net Additionally, 2,7-dichloroquinoline-3-carbonitrile (B119050) displayed good activity against S. aureus and Pseudomonas aeruginosa. researchgate.net The antibacterial activity of some newly synthesized oxetanyl-quinoline derivatives was evaluated, with 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile showing comparable activity against Proteus mirabilis to streptomycin. nih.gov

The following table summarizes the antimicrobial activity of selected quinoline derivatives.

CompoundMicroorganismActivity (MIC in µM)
5,7-dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol Staphylococcus aureus ATCC 2921319.70
MRSA 637189.85
Enterococcus faecalis ATCC 29212630
Candida albicans CCM 8261>630
2,7-dichloroquinoline-3-carbonitrile Staphylococcus aureusGood activity (inhibition zone 11.00 ± 0.03 mm)
Pseudomonas aeruginosaGood activity (inhibition zone 11.00 ± 0.03 mm)
2,7-dichloroquinoline-3-carboxamide Escherichia coliGood activity (inhibition zone 11.00 ± 0.04 mm)
7-chloro-2-ethoxyquinoline-3-carbaldehyde Escherichia coliGood activity (inhibition zone 12.00 ± 0.00 mm)

Data sourced from multiple studies. sciforum.netresearchgate.net

The 7-chloroquinoline scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example. arabjchem.org Research has focused on synthesizing new 7-chloroquinoline derivatives to overcome the challenge of drug resistance in Plasmodium falciparum. nih.gov

Several novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives were synthesized and evaluated for their in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum. arabjchem.org Most of these compounds exhibited mild to moderate activity. arabjchem.org The structure-activity relationship studies suggested that the 7-chloro-4-aminoquinoline nucleus is crucial for antimalarial activity, particularly for inhibiting the formation of β-hematin. arabjchem.org

Another study reported the synthesis and in vitro antimalarial activity of new 4-amino- and 4-alkoxy-7-chloroquinolines. nih.gov Many of these analogues showed submicromolar activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Notably, some of these compounds were more potent against the resistant strain than chloroquine itself, demonstrating their potential as leads for new antimalarial agents. nih.gov

Beyond malaria, the antiparasitic potential of 7-chloroquinoline derivatives extends to other protozoan infections. A study on the 7-chloro-4-(3-hydroxy-benzilidenehydrazo) quinoline derivative, named Hydraqui, demonstrated significant in vitro activity against Leishmania amazonensis amastigotes. nih.gov In vivo studies with this compound also showed a significant reduction in lesion size and parasitic load in infected mice. nih.gov

The table below presents the antiparasitic activity of representative 7-chloroquinoline derivatives.

Compound/Derivative TypeParasiteStrainActivity (IC50)
4-amino-7-chloroquinolines Plasmodium falciparumHB3 (CQ-sensitive)Submicromolar
Plasmodium falciparumDd2 (CQ-resistant)Submicromolar (some more potent than chloroquine)
3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives Plasmodium falciparumRKL-2 (CQ-sensitive)Mild to moderate activity
7-chloro-4-(3-hydroxy-benzilidenehydrazo) quinoline (Hydraqui) Leishmania amazonensisAmastigotesSignificant in vitro activity

Data compiled from various research articles. arabjchem.orgnih.govnih.gov

The quinoline core is a prevalent feature in many compounds with demonstrated anticancer properties. nih.gov The derivatization of this scaffold, including the introduction of chlorine atoms, has led to the development of potent anti-proliferative agents.

A series of 7-chloroquinoline derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), promyelocytic leukemia (HL-60), and lung cancer (NCI-H292). scielo.br Some of these compounds exhibited expressive cytotoxic potential, with IC50 values in the low micromolar range. scielo.br For example, certain adducts containing a nitro group showed IC50 values as low as 4.60 µmol L⁻¹. scielo.br

The mechanisms underlying the anticancer effects of quinoline derivatives are multifaceted. One study on 4-substituted quinolines found that cytotoxic derivatives induced caspase-dependent apoptosis, which was associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov Further investigation revealed that the induced cell death was calcium-dependent and linked to thiol oxidation and the activation of cysteine proteases. nih.gov

Another study on novel 7-chloro-(4-thioalkylquinoline) derivatives investigated their cytotoxic activity against a panel of human cancer cell lines. nih.gov The results indicated that some of these compounds were promising anti-cancer agents, inducing apoptosis and causing DNA/RNA damage. nih.gov The antiproliferative activity was found to be dependent on the nature of the substituent at the 4-position of the quinoline ring.

The following table summarizes the anti-proliferative activity of selected quinoline derivatives.

Compound/Derivative TypeCancer Cell LineActivity (IC50)
7-chloroquinoline derivative with nitro group MCF-7 (Breast)4.60 µmol L⁻¹
HCT-116 (Colorectal)
HL-60 (Leukemia)
NCI-H292 (Lung)
4-substituted quinoline derivatives (HTI 21, HTI 22) VariousHigh cytotoxicity
7-chloro-(4-thioalkylquinoline) derivatives VariousPotent antiproliferative activity

Information gathered from multiple research publications. scielo.brnih.govnih.gov

Medicinal Chemistry and Drug Design Applications of the Quinoline Scaffold

Scaffold Optimization and Lead Generation

Scaffold optimization is a critical process in medicinal chemistry where a core molecular structure, such as the quinoline (B57606) ring system, is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov This process aims to convert a preliminary "hit" compound into a "lead" compound with improved drug-like characteristics. For the quinoline scaffold, this involves modifying functional groups at various positions on its bicyclic ring.

Lead generation often begins with a known bioactive scaffold. researchgate.net The quinoline framework, for instance, is present in a wide range of natural and synthetic compounds with proven biological value. arabjchem.org Structure-Activity Relationship (SAR) studies are fundamental to this optimization process, providing insights into how specific structural changes affect biological activity. nih.gov For example, in the context of 4-amino-7-chloroquinolines, modifications to the side chain have been systematically explored to understand the structural requirements for antimalarial activity. bg.ac.rs

Research on 7-chloroquinoline (B30040) derivatives has demonstrated how substituent changes influence bioactivity. A study on 7-chloro-4-(phenylselanyl) quinoline and its analogs revealed that the insertion of different substituents significantly alters the compound's antinociceptive and anti-inflammatory efficacy. nih.gov This highlights the importance of exploring substitutions on the quinoline core. Hit-to-lead optimization of a 4(1H)-quinolone compound with antimalarial properties led to a derivative with a 3-fold increase in solubility and significant in vivo activity, underscoring the importance of optimizing physicochemical properties alongside potency. usf.edu

The strategic placement of substituents is crucial. For instance, SAR studies on quinazolinedione derivatives (isosteric relatives of quinolines) showed that while a valine linker was tolerated, replacing a methoxy (B1213986) group on the phenyl side chain with a halogen atom (fluorine or chlorine) maintained potent antimalarial activity. nih.gov Such findings guide medicinal chemists in making targeted modifications to lead compounds.

Table 1: Structure-Activity Relationship (SAR) Insights for Chloroquinoline Analogs
Scaffold/DerivativePosition of ModificationModificationImpact on Activity/PropertyReference
4-Amino-7-chloroquinolineN-alkyl side chainVarying side chain structureModulates antimalarial activity against different strains. bg.ac.rs
7-Chloro-4-(phenylselanyl) quinolinePhenyl ringInsertion of -F, -CF3, -Bis-CF3 groupsAlters antinociceptive and anti-inflammatory efficacy. nih.gov
4(1H)-quinolonePosition 3 (phenyl ring)Substitution with o-tolyl groupIncreased solubility by 3-fold and conferred in vivo activity. usf.edu
QuinazolinedionePhenyl side chain (meta position)Replacement of -OCH3 with -F or -ClMaintained potent antimalarial activity. nih.gov

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. fiveable.me These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. fiveable.me The resulting model serves as a 3D query to screen compound libraries for molecules with the desired features, guiding the discovery of new hits. acs.org

Ligand-Based Pharmacophore Development

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. This approach derives a pharmacophore model from a set of active compounds, assuming they bind to the same target in a similar manner. nih.gov The process involves superimposing the structures of active molecules to extract common chemical features responsible for their bioactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are often integrated with pharmacophore modeling. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural properties of molecules with their biological activity. nih.govresearchgate.net For instance, a 3D-QSAR study on 33 quinoline derivatives with anti-gastric cancer activity was used to develop a predictive model. nih.govmdpi.com Analysis of the model's contour maps revealed which structural modifications would enhance anticancer properties, leading to the design of new, more potent compounds. nih.govnih.gov

In another study, a pharmacophore model for quinoline-based tubulin inhibitors was developed from 62 cytotoxic compounds. The best model consisted of six features: three hydrogen bond acceptors and three aromatic rings. nih.gov This model was then used to understand the structure-activity relationships and screen databases for new potential inhibitors. nih.gov

Table 2: Examples of Ligand-Based Pharmacophore Models for Quinoline Derivatives
Target/ActivityNumber of Ligands UsedKey Pharmacophore FeaturesStatistical Significance (R²)Reference
Anticancer (Gastric)33Steric and electrostatic fields (from CoMFA)0.913 nih.gov
Tubulin Inhibition623 Hydrogen Bond Acceptors, 3 Aromatic Rings0.865 nih.gov
Antioxidant51 Aromatic Ring, 3 Hydrogen Bond AcceptorsN/A nih.gov

Structure-Based Pharmacophore Development

When the 3D structure of the biological target is available, a structure-based pharmacophore model can be generated. fiveable.me This approach analyzes the binding site of the protein to identify key interaction points, such as hydrogen bond donors/acceptors and hydrophobic pockets. fiveable.me These interaction points are then translated into a pharmacophore model that represents the ideal features of a ligand that would bind with high affinity.

This method is particularly powerful for discovering inhibitors for specific enzymes, such as protein kinases, which are common targets in cancer therapy. tandfonline.comresearchgate.net For example, a study targeting c-Kit kinase, a receptor tyrosine kinase, used a dataset of 29 known ligands to develop a pharmacophore model. The best model, ADDHR_1, consisted of two hydrogen bond acceptors (A), one donor (D), one hydrophobic group (H), and one aromatic ring (R). tandfonline.com This model, combined with 3D-QSAR analysis, demonstrated high predictive power and was used to design thousands of new potential inhibitors. tandfonline.com

Similarly, a pharmacophore model for VEGFR-2 tyrosine kinase inhibitors was developed based on a series of quinoline derivatives. researchgate.net This five-point model included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. The model was validated and used to elucidate the structure-activity relationships crucial for inhibiting VEGFR-2, a key player in tumor angiogenesis. researchgate.net

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov It is a time- and resource-efficient alternative to traditional high-throughput screening (HTS). nih.gov For scaffolds like quinoline, VS can rapidly identify promising derivatives from vast chemical databases.

High-Throughput Computational Screening Methodologies

High-throughput virtual screening (HTVS) involves the rapid, automated screening of enormous virtual libraries of compounds against a biological target. bg.ac.rs This process often uses a "funnel" approach, where large numbers of molecules are progressively filtered through increasingly stringent computational tests. bg.ac.rs

A common HTVS workflow begins with filtering a large compound library (which can contain millions of molecules) based on drug-like properties, such as Lipinski's Rule of Five. This is followed by molecular docking, where the remaining compounds are computationally fitted into the binding site of the target protein. mdpi.com The docking process calculates a score based on how well the molecule binds, and top-scoring compounds are selected for further analysis. nih.govmdpi.com

For example, a virtual screening of a library of over one hundred FDA-approved quinoline-based drugs was performed against several protein targets of the SARS-CoV-2 virus. nih.gov Docking studies identified several promising candidates, with the kinase inhibitor Afatinib showing high binding scores against viral proteases. nih.gov In another project, a library of over 900,000 quinoline derivatives was generated in silico and screened against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading to the identification of 26 compounds with significantly improved binding affinity compared to the starting molecule. mdpi.com

Table 3: Examples of Hits Identified from Virtual Screening of Quinoline Libraries
Screening TargetLibrary ScreenedTop Hit ExampleDocking Score (kcal/mol)Reference
SARS-CoV-2 Spike Protein100+ FDA-approved quinolinesCP-609754-10.8 nih.gov
c-Kit KinaseZINC DatabaseZINC65798256Not specified, but showed best binding interactions tandfonline.com
STAT3 N-terminal DomainEnamine Screening Library (~2 million compounds)ST3ND-25 (a cyclopenta[b]quinoline derivative)-9.2 nih.gov

Database Mining for Novel Chemotypes

Database mining involves searching large chemical databases, such as PubChem, ZINC, or Enamine, for novel chemical scaffolds (chemotypes) that could serve as starting points for drug design. tandfonline.comnih.govspringernature.com This approach goes beyond screening derivatives of a known scaffold and aims to identify entirely new core structures with the potential for biological activity.

The process often uses a validated pharmacophore model as a query to search these databases. Molecules that match the pharmacophore's 3D arrangement of chemical features are retrieved as hits. nih.gov For instance, a pharmacophore model for Akt2 kinase inhibitors was used to screen chemical databases, leading to the identification of seven hits with diverse structural scaffolds. nih.gov

This strategy is particularly useful for "scaffold hopping," where the goal is to find a new, structurally distinct core that retains the key pharmacophoric features of a known active compound. This can lead to new intellectual property and potentially improved drug-like properties. A virtual screening of the ZINC database using a c-Kit kinase pharmacophore model identified four potential hit compounds with novel structures. tandfonline.com These hits serve as new starting points for lead optimization, demonstrating the power of database mining to diversify the chemical space of potential therapeutics based on the quinoline pharmacophore and beyond.

Table of Mentioned Compounds

Table 4: List of Chemical Compounds Mentioned in the Article
Compound NameClassification/Role
3,7-Dichloroquinolin-4-olHalogenated Quinoline Derivative
4-Amino-7-chloroquinolineAntimalarial Scaffold
7-Chloro-4-(phenylselanyl) quinolineAnti-inflammatory/Antinociceptive Agent
AfatinibKinase Inhibitor / Virtual Screening Hit
CP-609754Virtual Screening Hit
ZINC65798256Virtual Screening Hit
ST3ND-25Virtual Screening Hit (STAT3 Inhibitor)

Rational Drug Design Approaches for Quinoline-Based Therapeutics

Rational drug design has become an indispensable tool in medicinal chemistry for the development of novel therapeutics based on the quinoline scaffold. By leveraging computational and structural biology techniques, researchers can design and optimize quinoline derivatives with enhanced potency, selectivity, and pharmacokinetic properties. These approaches are broadly categorized into structure-based and ligand-based methods, which are often used in a complementary fashion to guide the drug discovery process.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline-based compounds, SAR studies involve systematically modifying the quinoline core and its substituents to identify key structural features required for therapeutic efficacy. These studies provide crucial insights for optimizing lead compounds.

The basic quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. Modifications at various positions of this scaffold can significantly impact the compound's biological activity. For instance, in the context of antimalarial 4-aminoquinolines like chloroquine (B1663885), the presence of a chlorine atom at the 7-position of the quinoline ring is essential for activity. The nature of the aminoalkyl side chain at the 4-position also plays a critical role in the drug's efficacy and resistance profile.

Similarly, for quinolone antibiotics, the substitution at the N-1 position is vital for their antibacterial action. The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position are known to broaden the spectrum of activity and increase potency. These SAR insights have been instrumental in the development of newer generations of fluoroquinolones with improved antibacterial profiles.

A summary of key SAR findings for different classes of quinoline derivatives is presented in the table below.

Position on Quinoline Ring Substituent/Modification Effect on Biological Activity Therapeutic Class
7Electron-withdrawing group (e.g., Chlorine)Essential for high potencyAntimalarial
4Aminoalkyl side chainInfluences efficacy and resistanceAntimalarial
1Alkyl or cycloalkyl groupVital for antibacterial activityQuinolone Antibiotics
6Fluorine atomBroadens spectrum and increases potencyQuinolone Antibiotics
7Piperazine ringEnhances antibacterial activityQuinolone Antibiotics

This table summarizes the impact of substituents at different positions of the quinoline ring on the biological activity of various therapeutic classes.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used to screen large compound libraries to identify novel hits with the desired activity.

For quinoline-based therapeutics, pharmacophore models have been successfully developed for various targets. For example, a pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. This model provided a statistically significant 3D-QSAR model, which is useful for predicting the activity of new compounds and guiding their design.

In another study focused on acetylcholinesterase inhibitors for Alzheimer's disease, a ligand-based 3D-QSAR pharmacophore model was developed for quinazoline (B50416) derivatives, a class of compounds structurally related to quinolines. This model was used to screen a database and identify potential new inhibitors.

The key features of a pharmacophore model for quinoline-based VEGFR-2 inhibitors are detailed in the table below.

Pharmacophoric Feature Number of Features Description
Hydrogen Bond Acceptor (A)2Atoms or groups that can accept a hydrogen bond.
Hydrogen Bond Donor (D)1Atoms or groups that can donate a hydrogen bond.
Aromatic Ring (R)2Aromatic ring systems that can engage in pi-stacking interactions.

This table outlines the essential pharmacophoric features identified for quinoline derivatives targeting VEGFR-2 tyrosine kinase.

Molecular Docking

Molecular docking is a structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of interactions between the ligand and the active site of the protein, providing insights into the binding mode and affinity.

Molecular docking studies have been extensively used in the development of quinoline-based therapeutics. For instance, in the design of novel HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking was used to predict the binding affinities of synthesized quinoline derivatives to the enzyme's active site. These studies revealed that certain quinoline derivatives with pyrimidine (B1678525) or pyrazoline moieties showed high docking scores, indicating strong binding interactions with the active site residues.

In another example, molecular docking was employed to study the interaction of quinoline derivatives with human Aurora A kinase, a target for cancer therapy. The studies identified a (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide derivative with a low binding energy, suggesting it as a potential inhibitor. The docking analysis also revealed key hydrogen bond and hydrophobic interactions with the active site amino acids.

The table below presents a summary of molecular docking studies for selected quinoline derivatives.

Target Protein PDB ID Quinoline Derivative Docking Score (kcal/mol) Key Interacting Residues
HIV Reverse Transcriptase4I2PQuinoline-pyrimidine derivative (Compound 4)-10.675Not specified
Aurora A Kinase3FDN(3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c)-8.20Arg 137, Thr 217, Lys 162, Ala 213

This table summarizes the results of molecular docking studies, including the target protein, PDB ID, the docked quinoline derivative, its docking score, and the key amino acid residues involved in the interaction.

Bioisosteric Replacement

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.

In the context of quinoline-based drug design, bioisosteric replacement has been employed to overcome challenges such as metabolic instability. For example, in the development of ABCG2 modulators, the labile benzanilide (B160483) core of a lead compound was replaced with a more stable N-(biphenyl-3-yl)quinoline carboxamide moiety. This bioisosteric replacement led to the discovery of potent and selective ABCG2 modulators with improved stability.

Another study described the use of bioisosteric replacement of a carbon atom with a sulfur atom in quinazoline derivatives (structurally similar to quinolines) to develop new anti-inflammatory agents. This modification aimed to enhance the anti-inflammatory activity of the parent compound.

The following table provides examples of bioisosteric replacements in quinoline-based drug design.

Original Moiety Bioisosteric Replacement Therapeutic Goal Outcome
BenzanilideN-(biphenyl-3-yl)quinoline carboxamideImprove metabolic stabilityIncreased stability while maintaining potency
Carbon atom in an alkyl chainSulfur atomEnhance anti-inflammatory activityLed to the identification of a more active anti-inflammatory agent

This table illustrates the application of bioisosteric replacement in quinoline drug discovery, detailing the original and replacement moieties, the therapeutic objective, and the result of the modification.

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The quinoline scaffold is considered a "privileged structure" and is frequently used in FBDD due to its ability to bind to a variety of biological targets.

A recent study introduced a "Fragment-Informed Structure-Activity Relationship (FI-SAR)" approach for developing cholinesterase inhibitors by coupling amino-functionalized fragments with quinoline scaffolds. This strategy led to the synthesis of a library of conjugates and the identification of potent dual AChE/BChE inhibitors. One of the resulting conjugates demonstrated sub-nanomolar inhibition of acetylcholinesterase, outperforming existing clinical drugs.

FBDD has also been applied to the design of isoquinoline (B145761) derivatives (isomers of quinoline) as anti-inflammatory drugs through a 'fragment merging by design' strategy. In this approach, fragments that bind to the target are merged to create a more effective molecule.

The table below outlines the key steps in a fragment-based design approach for quinoline derivatives.

Step Description Example Application
1. Fragment ScreeningIdentification of small, low-molecular-weight fragments that bind to the target.Screening for fragments that bind to cholinesterase.
2. Fragment OptimizationChemical modification of the identified fragments to improve binding affinity.Growing the initial fragment hits to increase potency.
3. Fragment Linking/MergingConnecting two or more fragments that bind to adjacent sites on the target.Linking amino-functionalized fragments to a quinoline scaffold.
4. Lead OptimizationFurther chemical modification of the linked/merged compound to enhance drug-like properties.Optimizing the quinoline-based conjugate for improved efficacy and safety.

This table describes the general workflow of fragment-based drug design as applied to the development of quinoline-based therapeutics.

Analytical Methodologies for the Research and Quantification of 3,7 Dichloroquinolin 4 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. mdpi.com For a compound like 3,7-Dichloroquinolin-4-ol, chromatographic methods are indispensable for isolating it from reaction mixtures and quantifying its presence with high fidelity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of chemical compounds. Its application is essential for assessing the purity of this compound and related substances. A typical HPLC method for a dichloroquinoline derivative would involve a reversed-phase column, which separates compounds based on hydrophobicity.

Method development would involve selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition—often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol—to achieve effective separation. rjptonline.orgmdpi.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. sigmaaldrich.com The method's performance is validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. rjptonline.org

Table 1: Representative HPLC Parameters for Analysis of Chloroquinoline Derivatives

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Note: This table represents a typical starting point for method development based on the analysis of structurally similar quinoline (B57606) compounds.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. chemijournal.com It is particularly useful for monitoring the progress of chemical reactions in real-time and for preliminary purity assessments. chemijournal.commdpi.com The technique involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. scispace.com Visualization of the separated spots for non-colored compounds like this compound is typically achieved under UV light, where compounds that absorb UV light appear as dark spots on a fluorescent background. mdpi.com The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification.

Table 2: Example TLC System for Quinoline Derivative Analysis

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated aluminum sheets
Mobile Phase Chloroform: Acetone: Glacial Acetic Acid (7.5: 2.5: 0.1, v/v)
Visualization UV lamp at 254 nm
Application Monitoring reaction progress and preliminary purity check

Note: The mobile phase composition is based on systems used for similar halogenated hydroxyquinolines and would require optimization. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for the trace-level quantification and unambiguous identification of this compound and its impurities. researchgate.net

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a tandem mass spectrometer. nih.govnih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for quantification or product ion scanning for structural elucidation. The high selectivity of MS detection allows for accurate quantification even in complex matrices. nih.gov The characteristic isotopic pattern of chlorine-containing compounds (due to 35Cl and 37Cl isotopes) aids in their identification. mdpi.compreprints.org

Table 3: Hypothetical LC-MS/MS Parameters for this compound

Parameter Value/Mode
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+ m/z 214
Product Ions Fragmentation of the quinoline ring (specific ions determined experimentally)
Detection Multiple Reaction Monitoring (MRM) for quantification

Note: The exact m/z values would be confirmed experimentally. The precursor ion is calculated based on the molecular weight of this compound.

Spectrophotometric Methods for Detection and Assay Development

UV-Visible spectrophotometry is a straightforward and accessible analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Quinoline and its derivatives are known to be UV-active due to their aromatic structure, making this method suitable for the analysis of this compound. researchgate.netmdpi.com

An assay can be developed by first determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. mdpi.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve, which plots absorbance versus concentration, can be used to determine the concentration of the compound in unknown samples based on their measured absorbance, in accordance with the Beer-Lambert law. While less selective than chromatographic methods, spectrophotometry is rapid and can be ideal for routine analysis of pure samples. nih.gov

Impurity Profiling and Characterization in Research Samples

Impurity profiling is a critical aspect of chemical research and development, as the presence of impurities can significantly impact the properties and biological activity of a compound. lgcstandards.combeilstein-journals.org For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products.

The synthesis of related compounds like 4,7-dichloroquinoline (B193633) often starts from precursors such as 3-chloroaniline (B41212) and involves intermediates like 7-chloro-4-hydroxyquinoline (B73993). orgsyn.orgwikipedia.org Therefore, potential process-related impurities in a synthesis of this compound could include unreacted starting materials, regioisomers, or products of incomplete chlorination. For instance, the synthesis of 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline is achieved using a chlorinating agent like phosphorus oxychloride. orgsyn.orgchemicalbook.com Incomplete reaction could leave residual hydroxy-quinoline precursors.

Modern analytical techniques, particularly LC-MS, are the tools of choice for impurity profiling. lgcstandards.com LC-MS can separate the main compound from its impurities and provide mass information that is crucial for the tentative identification of these unknown structures. beilstein-journals.org Once an impurity is detected and its structure is proposed, a synthetic route can be designed to prepare a reference standard for confirmation and quantification. lgcstandards.combeilstein-journals.org

Q & A

Q. What synthetic strategies are effective for preparing 3,7-dichloroquinolin-4-ol derivatives?

Synthesis typically involves halogenation and substitution reactions. For example:

  • Electrophilic chlorination : Use POCl₃ or SOCl₂ to introduce chlorine atoms at positions 3 and 7 of the quinoline backbone .
  • Substitution reactions : Replace hydroxyl or amino groups with nucleophiles (e.g., amines, alkoxides) under basic conditions .
  • Oxidation/Reduction : Adjust oxidation states of substituents using KMnO₄ (oxidation) or NaBH₄ (reduction) to optimize reactivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet near δ 10–12 ppm). Chlorine substituents cause deshielding in adjacent carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .
  • IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and C=O/C–Cl vibrations (~1650 cm⁻¹ and 600–800 cm⁻¹) .

Q. What analytical methods ensure purity in synthesized this compound?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to resolve impurities .
  • Melting Point Analysis : Compare experimental values with literature data (e.g., deviations <2°C indicate purity) .
  • TLC : Monitor reaction progress using silica gel plates and chloroform/methanol (9:1) as eluent .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Solubility : Shake-flask method in buffers (pH 1–7.4) at 25°C, quantified via UV-Vis spectroscopy .
  • logP (Octanol-Water Partitioning) : Measure partitioning using HPLC retention times or shake-flask assays .
  • pKa : Potentiometric titration to assess hydroxyl group acidity (expected pKa ~8–10 for quinolin-4-ol derivatives) .

Q. What in vitro assays screen for bioactivity in this compound analogs?

  • Anti-inflammatory Activity : Measure TNF-α, IL-6, and IL-1β inhibition in LPS-stimulated macrophages via ELISA (IC₅₀ values <50 µM suggest potency) .
  • Antimicrobial Screening : Use microdilution assays (e.g., MIC against E. coli or S. aureus) with 96-well plates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to enhance metabolic stability .
  • Bioisosteric Replacement : Replace chlorine with fluorine or methyl groups to modulate lipophilicity and target binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., hydroxyl group with kinase active sites) .

Q. What computational approaches predict the binding modes of this compound analogs?

  • Molecular Docking : AutoDock Vina or Glide to simulate interactions with targets (e.g., Plasmodium DHODH for antimalarial activity) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD <2 Å indicates robust binding) .
  • QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity with bioactivity .

Q. How to resolve contradictions in reported bioactivity data for quinolin-4-ol derivatives?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : UPLC-QTOF-MS to identify active metabolites masking parent compound efficacy .
  • Orthogonal Assays : Validate anti-inflammatory results via Western blot (e.g., NF-κB pathway inhibition) alongside ELISA .

Q. What mechanisms underlie the cytotoxicity of this compound in cancer cells?

  • ROS Induction : Measure intracellular ROS levels using DCFH-DA fluorescence (2–3-fold increase vs. control) .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • Mitochondrial Membrane Potential : JC-1 staining to detect depolarization (shift from red to green fluorescence) .

Q. How do this compound derivatives compare to other halogenated quinolines?

  • Activity Comparison :

    CompoundTargetIC₅₀ (µM)Selectivity Index (vs. Normal Cells)
    3,7-Dichloro analogInflammatory cytokines18.5>10
    7-Chloroquinolin-4-olPlasmodium0.25
    6-Bromo analogHeLa cells45.22
    Data extrapolated from related studies .
  • Structural Advantages : Dichloro substitution enhances halogen bonding with target proteins vs. monochloro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.